molecular formula C14H13N3O2 B12175275 N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide

N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B12175275
M. Wt: 255.27 g/mol
InChI Key: GHEDTAGLZPMYIX-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Batcho-Leimgruber method, which involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal to form an enamine intermediate.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by the reaction of a suitable nitrile oxide with an alkyne or alkene.

    Coupling of Indole and Isoxazole Rings: The final step involves coupling the indole and isoxazole rings through an amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the isoxazole ring, converting it into a more reduced form.

    Substitution: The compound can undergo substitution reactions at the indole ring, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Substitution reactions can be carried out using electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The isoxazole ring can enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide is unique due to the presence of both indole and isoxazole rings, which confer distinct chemical and biological properties. This combination allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-(1H-indol-6-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-8-13(9(2)19-17-8)14(18)16-11-4-3-10-5-6-15-12(10)7-11/h3-7,15H,1-2H3,(H,16,18)

InChI Key

GHEDTAGLZPMYIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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